Molecular Architecture and Physicochemical Profiling of 1-Hydroxypinoresinol 1-O-Glucoside
Molecular Architecture and Physicochemical Profiling of 1-Hydroxypinoresinol 1-O-Glucoside
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In the landscape of natural product drug discovery, lignan glycosides represent a critical class of bioactive molecules. 1-Hydroxypinoresinol 1-O-glucoside is a naturally occurring furanofuranoid lignan glycoside recognized for its robust antioxidative properties and potential as a therapeutic scaffold[1]. This technical guide provides an in-depth analysis of its molecular architecture, physicochemical behavior, and the causal logic behind its isolation and characterization protocols.
Structural Elucidation & Molecular Architecture
The structural integrity of 1-hydroxypinoresinol 1-O-glucoside dictates its behavior in both biological systems and analytical workflows.
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Core Scaffold: The molecule is characterized by a tetracyclic structure comprising two fused furan rings that form a central dioxabicyclo[3.3.0]octane core[1].
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Aglycone Moiety: The aglycone base is 1-hydroxypinoresinol (also referred to in some nomenclature systems as 8-hydroxypinoresinol)[2][3]. It features two phenylpropanoid units, providing the phenolic hydroxyl groups essential for radical scavenging.
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Glycosidic Linkage: A glucose moiety is β -glycosidically linked to the aglycone at the C-1 position[1]. This specific stereochemistry (1-O- β -D-glucopyranoside) is critical for its recognition by specific cellular receptors and cleavage by β -glucosidase enzymes in the gut microbiome[4].
Physicochemical Properties & Laboratory Handling
Understanding the physicochemical properties of this compound is essential for designing effective extraction, formulation, and assay protocols. The addition of the bulky, highly polar glucose moiety to the hydrophobic lignan core creates an amphiphilic profile.
Quantitative Data Summary
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C₂₆H₃₂O₁₂[1][5] | Used for high-resolution mass spectrometry (HRMS) exact mass calculation. |
| Molecular Weight | 536.53 g/mol [1][5] | Critical for molarity calculations in in vitro assays. |
| Appearance | White to off-white solid[1] | Purity indicator; discoloration suggests oxidation of phenolic groups. |
| Solubility | Soluble in water, ethanol, DMSO[1] | Enables versatile stock solution preparation without precipitation in aqueous biological buffers. |
| CAS Number | 81495-71-8[5] | Primary identifier for reagent procurement and database querying. |
Causality in Handling: Because the compound is soluble in both water and organic solvents (like ethanol and DMSO)[1], researchers must carefully select partitioning solvents during extraction. Highly non-polar solvents (e.g., hexane) will not dissolve the glycoside, making them ideal for defatting crude extracts without losing the target analyte.
Biological Activity & Mechanistic Pathways
The primary mechanism of action for 1-hydroxypinoresinol 1-O-glucoside revolves around its potent antioxidative capacity. The phenolic hydroxyl groups on the aromatic rings act as electron or hydrogen donors, effectively neutralizing reactive oxygen species (ROS), peroxynitrite, and DPPH radicals[1][6]. Furthermore, it has demonstrated moderate inhibitory bioactivity against human Protein Tyrosine Phosphatase 1B (hPTP1B), a target for metabolic disorders[4].
Mechanistic pathway of ROS scavenging by 1-hydroxypinoresinol 1-O-glucoside.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a rationale explaining the causality behind the experimental choice.
Protocol 1: Extraction and Isolation from Plant Matrices
This compound is frequently isolated from the roots of Saussurea lappa or the leaves of Bauhinia tarapotensis[4][7].
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Maceration: Pulverize the dried plant material and extract with 80% Ethanol (EtOH) at room temperature for 72 hours.
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Causality: 80% EtOH is chosen because its polarity effectively solubilizes both the hydrophobic lignan backbone and the hydrophilic glucoside moiety, ensuring maximum yield.
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Concentration & Defatting: Evaporate the EtOH extract under reduced pressure. Suspend the residue in water and partition sequentially with n-hexane.
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Causality: Hexane removes highly lipophilic impurities (waxes, chlorophyll) while leaving the polar glycoside in the aqueous layer.
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Liquid-Liquid Partitioning: Partition the aqueous layer with ethyl acetate (EtOAc), followed by n-butanol (n-BuOH).
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Causality: The target compound, being a monoglucoside, preferentially partitions into the n-BuOH fraction due to matching polarity.
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Column Chromatography: Subject the n-BuOH fraction to silica gel column chromatography, eluting with a gradient of Chloroform/Methanol (CHCl₃/MeOH).
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Self-Validation: Monitor fractions via Thin Layer Chromatography (TLC). Fractions exhibiting a spot that turns blue/purple upon spraying with 10% sulfuric acid and heating indicate the presence of glycosides.
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Preparative HPLC: Purify the pooled target fractions using reversed-phase preparative HPLC (C18 column) with a mobile phase of Water/Acetonitrile.
Step-by-step extraction and isolation workflow for 1-hydroxypinoresinol 1-O-glucoside.
Protocol 2: In Vitro DPPH Radical Scavenging Assay
This assay quantitatively measures the antioxidant capacity of the isolated compound[1][6].
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Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol.
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Sample Preparation: Prepare serial dilutions of 1-hydroxypinoresinol 1-O-glucoside in DMSO (e.g., 1, 5, 10, 20, 50 µg/mL).
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Reaction: Mix 100 µL of the sample solution with 100 µL of the DPPH solution in a 96-well plate.
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Incubation: Incubate the plate in total darkness at room temperature for 30 minutes.
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Causality: The incubation must occur in the dark because the DPPH radical is light-sensitive. Exposure to ambient light causes spontaneous degradation, yielding false-positive scavenging results.
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Measurement: Measure the absorbance at 517 nm using a microplate reader.
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Self-Validation: The reaction is visually self-validating. A successful reduction of the DPPH radical by the lignan's phenolic hydroxyls causes a distinct color shift from deep purple to pale yellow.
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Sources
- 1. evitachem.com [evitachem.com]
- 2. Showing Compound 8-Hydroxypinoresinol (FDB011302) - FooDB [foodb.ca]
- 3. 8-Hydroxypinoresinol | C20H22O7 | CID 3010930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aloe-emodin-8-O-beta-D-glucopyranoside | CAS:33037-46-6 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. aaronchem.com [aaronchem.com]
- 6. 1-Hydroxypinoresinol 1-O-glucoside | 81495-71-8 | MOLNOVA [molnova.com]
- 7. researchgate.net [researchgate.net]
